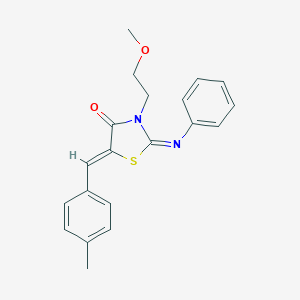
N'-(2,6-dichlorobenzylidene)-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2,6-dichlorobenzylidene)-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide, also known as DCB-M, is a synthetic compound that has been widely used in scientific research due to its various biological activities. It is a yellow crystalline powder with a molecular formula of C15H16Cl2N2O3 and a molecular weight of 344.2 g/mol.
Mécanisme D'action
The exact mechanism of action of N'-(2,6-dichlorobenzylidene)-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide is not fully understood, but it is believed to act on multiple cellular pathways. It has been shown to inhibit the activity of several enzymes, including matrix metalloproteinases, cyclooxygenase-2, and histone deacetylases. It has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to decrease the levels of reactive oxygen species and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. It has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, this compound has been found to reduce the deposition of collagen and other extracellular matrix proteins, leading to a reduction in fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N'-(2,6-dichlorobenzylidene)-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide is its broad range of biological activities, which makes it a useful tool for studying various cellular processes. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of this compound is its potential toxicity, which may limit its use in certain in vivo studies.
Orientations Futures
There are several future directions for the study of N'-(2,6-dichlorobenzylidene)-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide. One area of research could be the development of more potent and selective analogs of this compound for use in cancer therapy. Another area of research could be the investigation of the role of this compound in other diseases, such as cardiovascular and neurodegenerative diseases. Additionally, the mechanism of action of this compound could be further elucidated to better understand its cellular targets and pathways.
Méthodes De Synthèse
N'-(2,6-dichlorobenzylidene)-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide can be synthesized by reacting 2,6-dichlorobenzaldehyde with 2-methyl-1,3-dioxolane-2-carboxylic acid hydrazide in the presence of acetic acid and ethanol. The reaction mixture is then heated under reflux for several hours, and the resulting yellow solid is filtered and recrystallized from ethanol.
Applications De Recherche Scientifique
N'-(2,6-dichlorobenzylidene)-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide has been extensively studied for its various biological activities, including anti-cancer, anti-inflammatory, and anti-fibrotic effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and suppress tumor growth in vivo. In addition, this compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to attenuate fibrosis by inhibiting the activation of fibroblasts and reducing the deposition of extracellular matrix proteins.
Propriétés
Formule moléculaire |
C13H14Cl2N2O3 |
|---|---|
Poids moléculaire |
317.16 g/mol |
Nom IUPAC |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-(2-methyl-1,3-dioxolan-2-yl)acetamide |
InChI |
InChI=1S/C13H14Cl2N2O3/c1-13(19-5-6-20-13)7-12(18)17-16-8-9-10(14)3-2-4-11(9)15/h2-4,8H,5-7H2,1H3,(H,17,18)/b16-8+ |
Clé InChI |
CSJFPAGSEQTFQX-LZYBPNLTSA-N |
SMILES isomérique |
CC1(OCCO1)CC(=O)N/N=C/C2=C(C=CC=C2Cl)Cl |
SMILES |
CC1(OCCO1)CC(=O)NN=CC2=C(C=CC=C2Cl)Cl |
SMILES canonique |
CC1(OCCO1)CC(=O)NN=CC2=C(C=CC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-{(Z)-[1-(3-bromophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-ethoxyphenoxy)propanoic acid](/img/structure/B306567.png)
![2-(5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306569.png)
![2-(2-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B306570.png)
![Methyl [2-bromo-6-chloro-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate](/img/structure/B306571.png)

![2-chloro-5-(3-{(E)-[1-(2-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B306576.png)

![(2Z,5Z)-3-(2-methoxyethyl)-5-[3-methoxy-4-(propan-2-yloxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306581.png)
![2-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306582.png)
![N-(4-fluorophenyl)-2-(2-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide](/img/structure/B306583.png)
![N-(4-methylphenyl)-2-{(5Z)-5-[4-(methylsulfanyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B306584.png)
![2-{5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306585.png)
![(5-Bromo-2-methoxy-4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B306586.png)
![2-[5-(4-hydroxy-3-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306587.png)